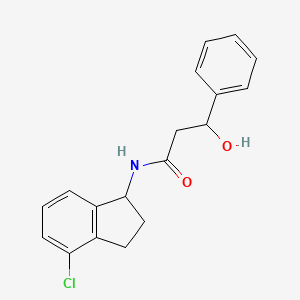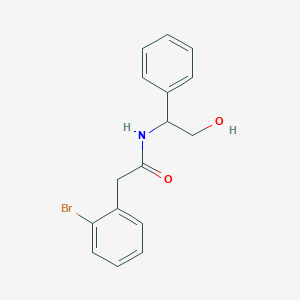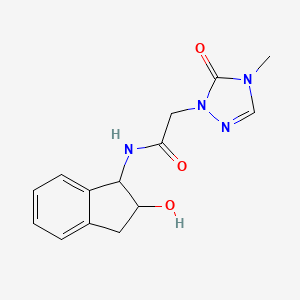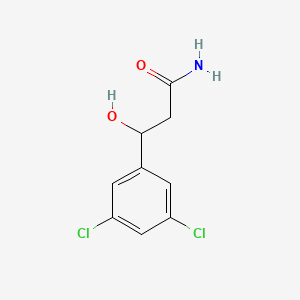
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide acts as a competitive antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine system, which plays a critical role in the regulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and attention.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has several advantages for laboratory experiments, including its high affinity and selectivity for the dopamine D4 receptor, which allows for the precise modulation of this receptor. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the dopamine system and its potential side effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to the development of more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with 3-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
Propriétés
IUPAC Name |
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-4-7-14-13(15)9-10-16(14)20-18(22)11-17(21)12-5-2-1-3-6-12/h1-8,16-17,21H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUJDMZUVXOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CC(C3=CC=CC=C3)O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)


![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)

![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)